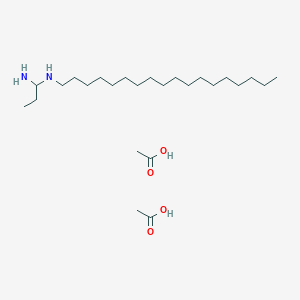
Propanediamine, N-octadecyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamine, N-octadecyl-, diacetate is an organic compound with the molecular formula C25H52N2O4. It is a derivative of 1,3-propanediamine, where one of the nitrogen atoms is bonded to an octadecyl group, and the compound is further modified by the addition of two acetate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamine, N-octadecyl-, diacetate typically involves the reaction of 1,3-propanediamine with octadecyl chloride in the presence of a base to form N-octadecyl-1,3-propanediamine. This intermediate is then reacted with acetic anhydride to yield the diacetate derivative. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and storage of 1,3-propanediamine and octadecyl chloride.
Reaction Control: Automated systems to control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanediamine, N-octadecyl-, diacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Amides, nitriles.
Reduction Products: Primary amines.
Substitution Products: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Propanediamine, N-octadecyl-, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a corrosion inhibitor in the petroleum industry and as a dispersant in paints and coatings.
Mécanisme D'action
The mechanism of action of Propanediamine, N-octadecyl-, diacetate involves its interaction with various molecular targets:
Molecular Targets: Cell membranes, proteins, and enzymes.
Pathways Involved: The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis in microbial applications. It can also interact with proteins and enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Oleyl-1,3-propanediamine
- N-Tetradecyl-1,3-propanediamine
- N-Dodecyl-1,3-propanediamine
Uniqueness
Propanediamine, N-octadecyl-, diacetate is unique due to its specific combination of a long alkyl chain and acetate groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds.
Propriétés
Numéro CAS |
30619-57-9 |
|---|---|
Formule moléculaire |
C25H54N2O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
acetic acid;1-N'-octadecylpropane-1,1-diamine |
InChI |
InChI=1S/C21H46N2.2C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-2(3)4/h21,23H,3-20,22H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
AKAKBDINJLWGIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(CC)N.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


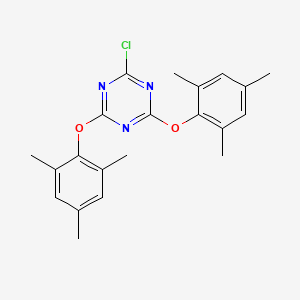
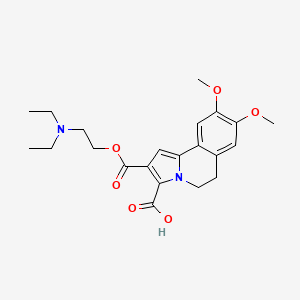
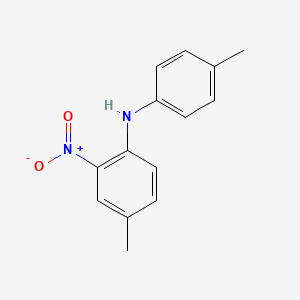
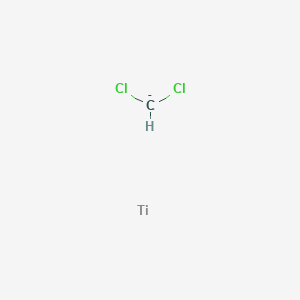
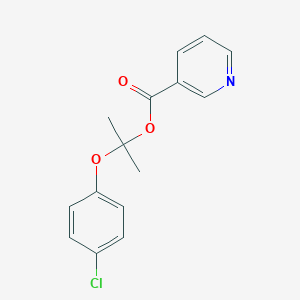
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

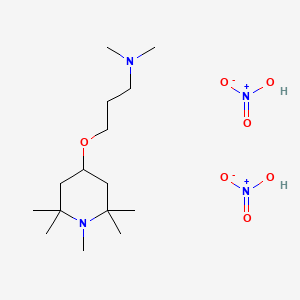
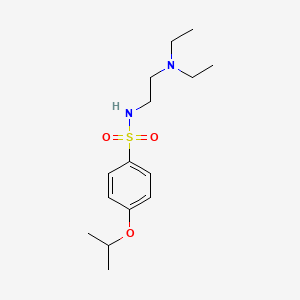
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
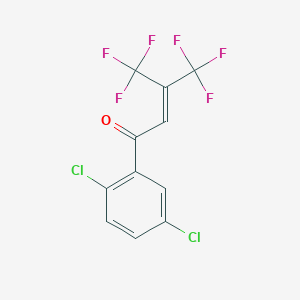
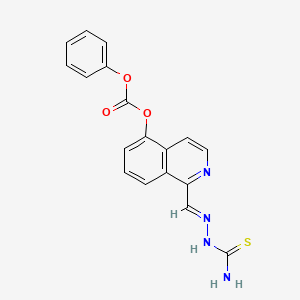

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
